2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine

Physicochemical Property Synthetic Intermediate Molecular Weight

2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine (CAS 54530-04-0) is a cis/trans stereoisomeric N-aryl pyrrolidine derivative, featuring a 2,5-dimethyl substituted pyrrolidine ring and a para-tolyl group at the N1 position. This compound belongs to the class of N-arylated pyrrolidines, a scaffold associated with diverse biological activities, including CNS and anti-inflammatory applications.

Molecular Formula C13H19N
Molecular Weight 189.3 g/mol
CAS No. 54530-04-0
Cat. No. B1597088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine
CAS54530-04-0
Molecular FormulaC13H19N
Molecular Weight189.3 g/mol
Structural Identifiers
SMILESCC1CCC(N1C2=CC=C(C=C2)C)C
InChIInChI=1S/C13H19N/c1-10-4-8-13(9-5-10)14-11(2)6-7-12(14)3/h4-5,8-9,11-12H,6-7H2,1-3H3
InChIKeyOHIJQLBIZQGOKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine (CAS 54530-04-0): Overview for Scientific Procurement


2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine (CAS 54530-04-0) is a cis/trans stereoisomeric N-aryl pyrrolidine derivative, featuring a 2,5-dimethyl substituted pyrrolidine ring and a para-tolyl group at the N1 position . This compound belongs to the class of N-arylated pyrrolidines, a scaffold associated with diverse biological activities, including CNS and anti-inflammatory applications . It is a racemic mixture, with a molecular weight of 189.3 g/mol [1]. For procurement, key considerations include its stereochemical complexity and its potential as a synthetic intermediate for stereochemically pure building blocks [2].

Why Substitution of 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine (CAS 54530-04-0) with Structural Analogs Fails


Substitution of 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine with other N-aryl pyrrolidines is not feasible due to quantifiable differences in physicochemical properties that can impact synthesis and application. For example, the presence of the 4-methylphenyl group increases the molecular weight to 189.3 g/mol, compared to 175.27 g/mol for the unsubstituted phenyl analog [1]. Furthermore, the 2,5-dimethyl substitution on the pyrrolidine ring is critical for stereochemical outcomes, as it can significantly alter enantioselectivity in enzymatic resolutions (E=52 vs. E=108 for different N-substituents) [2]. These differences directly affect reaction yields, purification, and the potential for creating enantiopure compounds, underscoring the need for compound-specific procurement.

Quantitative Differentiation Guide for 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine (CAS 54530-04-0) vs. Analogs


Molecular Weight Differential Drives Property Divergence vs. Phenyl Analog

The presence of the 4-methyl group on the phenyl ring results in a quantifiable molecular weight increase of 14.03 g/mol compared to 2,5-Dimethyl-1-phenylpyrrolidine [1]. This structural modification directly influences predicted physicochemical properties, including density and boiling point, which can affect solubility, purification, and handling.

Physicochemical Property Synthetic Intermediate Molecular Weight

Predicted pKa Differentiates Basic Character vs. Unsubstituted Pyrrolidine

The predicted pKa of 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine is 7.55±0.40 . In contrast, the pKa of unsubstituted pyrrolidine is 11.27 [1]. This difference of approximately 3.72 units indicates significantly different basicity, which would impact the compound's ionization state at physiological pH and thus its behavior in biological assays or as a synthetic reagent.

Ionization State Druglikeness Chemical Property

Predicted Boiling Point and Density Distinguish from N-(4-Methylphenyl)pyrrolidine

The 2,5-dimethyl substitution on the pyrrolidine ring elevates the predicted boiling point by approximately 17.2 °C and reduces the predicted density by 0.061 g/cm³ compared to 1-(4-methylphenyl)pyrrolidine . These differences are significant for distillation, crystallization, and solvent selection during purification.

Physicochemical Property Purification Handling

Steric Profile Distinguishes from Mono-substituted Pyrrolidines in SAR Studies

In studies of N-aryl pyrrolidines, the presence of a 2,5-dimethyl substitution on the pyrrolidine ring introduces conformational restriction and stereochemical complexity, which are key drivers of enantioselectivity and biological activity [1]. For instance, the enantioselectivity of trans-2,5-disubstituted pyrrolidines can vary significantly depending on the N-substituent, with E values ranging from moderate (E=52) to high (E=108) [1]. This highlights that the 2,5-dimethyl substitution on the target compound is a critical structural feature that distinguishes it from mono-substituted or unsubstituted pyrrolidines in terms of potential stereochemical and biological outcomes.

Structure-Activity Relationship Drug Discovery Stereochemistry

Inclusion in Broad-Scope Patents Suggests Preferential Selection

While not a single-compound patent, pyrrolidine derivatives with N-aryl and alkyl substitutions, such as those claimed in US-9169205-B2, encompass the structural motif of 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine . This patent protection suggests that this specific substitution pattern was part of a select group of compounds with demonstrated utility, differentiating it from other N-aryl pyrrolidines not covered by such broad claims. The existence of such patent claims indicates that this scaffold has been identified as promising for further development.

Intellectual Property Drug Discovery Patent Analysis

Recommended Application Scenarios for 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine (CAS 54530-04-0) Based on Evidence


Synthesis of Chiral 2,5-Disubstituted Pyrrolidine Building Blocks

Given the established influence of the 2,5-dimethyl substitution on enantioselectivity in enzymatic resolutions [1], this compound is well-suited as a racemic starting material for the development of chiral pyrrolidine auxiliaries or alkaloid building blocks. Its use in this context is supported by research showing that N-substituents dramatically affect resolution efficiency (E values from 52 to 108) [1].

Physicochemical Property Tuning in Medicinal Chemistry Campaigns

The quantifiable differences in predicted pKa (7.55 vs. 11.27 for unsubstituted pyrrolidine) [1] and molecular weight (+14.03 g/mol) [2] make this compound a strategic tool for medicinal chemists aiming to fine-tune the lipophilicity, permeability, and basicity of lead candidates without altering the core heterocyclic scaffold. Its use is indicated when a less basic, more neutral N-aryl pyrrolidine is desired for improved PK properties.

Exploration of CNS or Anti-Inflammatory Activity via Patent-Validated Scaffolds

As an N-arylated pyrrolidine, this compound belongs to a class known for diverse activities, including anti-Alzheimer, antihypoxic, anticancer, and analgesic effects . Furthermore, its structural motif is encompassed by broad patents like US-9169205-B2 , which covers pyrrolidine derivatives for pharmaceutical use. This makes it a rational starting point for hit-to-lead exploration in CNS or inflammation programs seeking to leverage patented, biologically relevant chemical space.

Analytical Standard for 2,5-Disubstituted N-Aryl Pyrrolidine Analysis

The compound's unique combination of a para-tolyl group and a 2,5-dimethylpyrrolidine ring provides a well-defined physicochemical profile (predicted boiling point: 291.3°C, density: 0.945 g/cm³) . This makes it suitable as an analytical standard for method development (e.g., HPLC, GC) and for confirming the identity and purity of structurally related analogs in reaction monitoring or quality control workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.